N-乙酰神经氨酸 α(2-3)半乳糖 β(1-4)N-乙酰葡萄糖胺-β-对硝基苯酚

描述

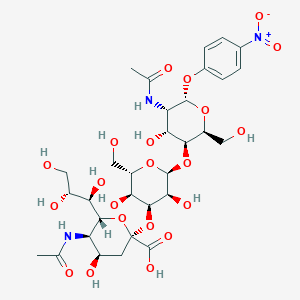

Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP is a useful research compound. Its molecular formula is C31H45N3O21 and its molecular weight is 795.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP is widely utilized in scientific research for studying glycan structures, their biological functions, cell signaling, and interactions . It serves as a substrate for enzymatic reactions and plays a vital role in studying cell-cell interactions, microbial pathogenesis, and immune responses .

- Glycobiology Research: This compound plays a crucial role in studying glycan structures and their biological functions, helping researchers understand cell signaling and interactions .

- Vaccine Development: It is used in the formulation of vaccines, particularly those targeting viral infections, by enhancing immune responses through glycan modifications .

- Drug Delivery Systems: The compound can be incorporated into drug delivery systems to improve the targeting and efficacy of therapeutic agents, especially in cancer treatment .

- Diagnostics: Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP is utilized in diagnostic assays to detect specific biomarkers, aiding in the early diagnosis of diseases .

- Biotechnology Applications: It serves as a substrate in enzymatic reactions, facilitating the production of glycosylated proteins, which are essential in biopharmaceuticals .

- Model Compound: Used as a model compound for studying glycosylation reactions and glycan interactions.

Biological Applications

Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP plays a significant role in various biological processes:

- Cell-Cell Interactions: This compound is involved in studying cell-cell interactions.

- Microbial Pathogenesis: It is used to understand microbial pathogenesis.

- Immune Responses: It helps in studying immune responses.

- Viral Infection Disruption: By interacting with the hemagglutinin of influenza viruses, it can potentially disrupt the virus’s ability to bind to and infect host cells.

Medical Applications

Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP is employed in the development of diagnostic assays and therapeutic agents targeting glycan-mediated processes.

Industrial Applications

In industry, Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP is employed in the production of glycan-based biosensors and biochips.

Study of Sialidases

RgNanH, an intramolecular trans-sialidase, producing 2,7-anhydro-Neu5Ac selectively from α2-3-linked sialic acid substrates, is used to study the cleaving of either α2-3- or α2-6-linked sialic acid . The enzyme RgNanH showed a high affinity for 3′SL and an estimated k cat of 25.7 min −1, whereas no enzymatic activity was observed in presence of 6′SL, demonstrating exclusive substrate specificity of the enzyme for α2-3 linkages .

Detection of Glycans

Maackia amurensis lectin-gold complexes are used for light and electron microscopic detection of the Neu5Ac (α2,3) Gal sequence in various tissues . The Maackia amurensis leukoagglutinin reacts specifically with the Neu5Ac (α2,3) Gal sequence of asparagine-linked complex type oligosaccharides .

Comparison with Other Sialylated Glycans

Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP can be compared with other sialylated glycans, such as:

- Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP: Differing in the linkage between Neu5Ac and Gal, which can affect its binding affinity and biological activity.

- Neu5Gcα(2-3)Galβ(1-4)GlcNAc-β-pNP: Contains N-glycolylneuraminic acid (Neu5Gc) instead of Neu5Ac, which can influence its immunogenicity and interactions with glycan-binding proteins.

NMR Interaction Studies

NMR spectroscopy is used to study the interaction between a derivative of sialic acid (the Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc trisaccharide) .

Tables

Case Studies

生物活性

Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP is a complex carbohydrate compound that plays a significant role in various biological processes, particularly in cell signaling and immune responses. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP consists of:

- N-acetylneuraminic acid (Neu5Ac) : A sialic acid that contributes to the compound's biological functions.

- Galactose (Gal) : Linked to Neu5Ac, it plays a role in cell-cell interactions.

- N-acetylglucosamine (GlcNAc) : A component that is crucial for glycosylation processes.

The molecular formula is , with a molecular weight of approximately 795.70 g/mol .

Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP interacts with various biological targets, including:

- Lectins : These glycan-binding proteins recognize specific sugar sequences, facilitating cell adhesion and signaling. The Maackia amurensis leukoagglutinin specifically binds to the Neu5Ac α(2-3)Gal sequence, which is crucial for histochemical studies .

- Viral Hemagglutinin : The compound mimics cell surface carbohydrates, potentially disrupting the binding of influenza viruses to host cells. This interaction can inhibit viral infection by blocking the hemagglutinin's ability to attach to sialic acid residues on host cells .

Biological Activity and Applications

The biological activity of Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP can be summarized as follows:

- Cell Signaling : It plays a role in mediating cellular interactions and signaling pathways, particularly in immune responses and pathogen recognition .

- Glycosylation Studies : This compound serves as a substrate for glycosyltransferases, making it valuable for studying enzyme kinetics and carbohydrate interactions .

- Diagnostic Applications : Due to its specific binding properties, it is used in developing assays for detecting glycan-mediated processes associated with diseases like cancer and autoimmune disorders .

Case Studies

- Interaction with Lectins :

-

Viral Binding Studies :

- Research indicated that the compound could inhibit the binding of influenza viruses by mimicking their natural receptors on host cells. This property was highlighted in studies utilizing cell lines expressing hemagglutinin .

Comparative Analysis with Similar Compounds

To understand the unique properties of Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Neu5Ac α(2-6)Gal β(1-4)GlcNAc-β-pNP | Different linkage between Neu5Ac and Gal | Affects binding affinity and biological activity |

| Neu5Gc α(2-3)Gal β(1-4)GlcNAc-β-pNP | Contains N-glycolylneuraminic acid | Influences immunogenicity |

属性

IUPAC Name |

(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-22(43)17(9-36)51-29(24(27)45)53-25-18(10-37)52-28(20(23(25)44)33-12(2)39)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47)/t15-,16-,17+,18+,19-,20+,21-,22+,23-,24+,25-,26-,27+,28-,29+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJZEVYPUZNYBL-SGZWRCNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659833 | |

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501427-92-5 | |

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。